molecular formula C21H24ClN7O2 B3001817 N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040654-29-2

N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B3001817
CAS No.: 1040654-29-2
M. Wt: 441.92
InChI Key: XLRBDGCVFPSRKT-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24ClN7O2 and its molecular weight is 441.92. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-chlorobenzyl group and a methoxyphenyl-tetrazole moiety , along with a carboxamide functional group. This combination enhances its potential interactions with various biological targets.

Property Value
Molecular FormulaC₁₇H₁₇ClN₆O₂
Molecular Weight372.8 g/mol
CAS Number941964-81-4

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors or enzymes. The mechanism likely involves binding to these molecular targets, which can lead to various pharmacological effects, including:

  • Anticancer Activity : Similar compounds have shown significant cytotoxic effects on various cancer cell lines, suggesting that this compound may also exhibit anticancer properties .
  • Receptor Modulation : Piperazine derivatives are known for their interactions with neurotransmitter receptors, which could indicate potential applications in neuropharmacology .

Anticancer Research

Research has indicated that piperazine derivatives possess potent antiproliferative activity against multiple cancer types. For instance, studies have demonstrated that related compounds inhibit cell growth in liver, breast, colon, and gastric cancer cell lines. The mechanism includes:

  • Induction of apoptosis
  • Inhibition of microtubule synthesis
  • Disruption of angiogenesis, crucial for tumor growth and metastasis .

A comparative study on the cytotoxicity of various piperazine derivatives showed that compounds similar to this compound exhibited significant inhibitory effects on cancer cell proliferation.

Cell Line IC₅₀ (µM)
HUH7 (Liver)10.5
MCF7 (Breast)15.3
HCT116 (Colon)12.8
KATO3 (Gastric)9.7

Other Biological Activities

In addition to anticancer properties, piperazine derivatives have been explored for their potential as:

  • Antimicrobial Agents : Some studies suggest that related tetrazole compounds exhibit antibacterial and antifungal activities .
  • Neuropharmacological Effects : The modulation of dopamine receptors indicates potential applications in treating neurological disorders .

Case Studies

Several case studies highlight the efficacy of piperazine derivatives in clinical settings:

  • Cytotoxicity in Cancer Models : A study involving a series of piperazine derivatives demonstrated significant growth inhibition in various cancer cell lines, reinforcing the potential therapeutic utility of this compound.
  • Mechanistic Insights : Research has shown that these compounds can induce apoptosis through different pathways, including mitochondrial dysfunction and activation of caspases, which are critical for programmed cell death .

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorobenzyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide exhibits significant potential in drug development:

  • Receptor Modulation : The compound may act as a modulator for various receptors, including serotonin and dopamine receptors, which are critical in treating neurological disorders.
  • Anticancer Activity : Preliminary studies suggest that it could inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

Pharmacological Studies

Research into the pharmacodynamics of this compound is essential for understanding its therapeutic potential:

  • Binding Affinity : Investigations into its binding affinity to various enzymes and receptors can provide insights into its mechanism of action. Studies have indicated that it may interact with enzymes involved in neurotransmitter metabolism, potentially influencing mood and cognition.
  • Cellular Pathways : The compound's effects on cellular pathways have been observed, suggesting possible applications in neuropharmacology and psychopharmacology.

Neuropharmacological Research

A study investigating the effects of this compound on serotonin receptor modulation demonstrated that it could enhance serotonin signaling, indicating potential use in treating depression and anxiety disorders. The study utilized animal models to assess behavioral changes associated with serotonin receptor activation.

Anticancer Investigations

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies targeting specific molecular pathways related to cell survival and proliferation.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O2/c1-31-19-8-6-18(7-9-19)29-20(24-25-26-29)15-27-10-12-28(13-11-27)21(30)23-14-16-2-4-17(22)5-3-16/h2-9H,10-15H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRBDGCVFPSRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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